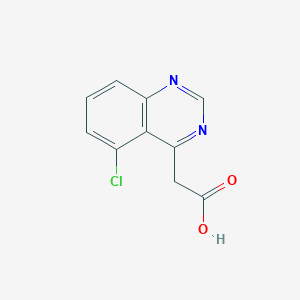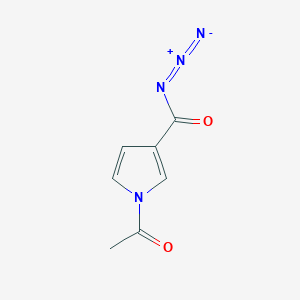
1-Acetylpyrrole-3-carbonyl Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetylpyrrole-3-carbonyl Azide is an organic compound that belongs to the class of azides, which are known for their high reactivity and versatility in synthetic chemistry. This compound features a pyrrole ring substituted with an acetyl group at the 1-position and a carbonyl azide group at the 3-position. Azides are often used as intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetylpyrrole-3-carbonyl Azide can be synthesized through a multi-step process. One common method involves the initial formation of 1-acetylpyrrole, which is then subjected to a series of reactions to introduce the carbonyl azide group. The synthesis typically involves the following steps:
Formation of 1-Acetylpyrrole: This can be achieved through the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride.
Introduction of the Carbonyl Azide Group: The acetylpyrrole is then reacted with hydrazine hydrate to form a hydrazide intermediate, which is subsequently treated with nitrous acid to generate the acyl azide.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency, given the potentially explosive nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetylpyrrole-3-carbonyl Azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Cycloaddition: Copper (I) salts as catalysts in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Applications De Recherche Scientifique
1-Acetylpyrrole-3-carbonyl Azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in live cells.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Acetylpyrrole-3-carbonyl Azide involves its high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. In bioorthogonal chemistry, the azide group can react with alkynes to form stable triazoles, enabling the labeling and tracking of biomolecules .
Comparaison Avec Des Composés Similaires
Phenyl Azide: Another organic azide with similar reactivity but different structural features.
Benzoyl Azide: Similar in reactivity but used in different synthetic applications.
Acyl Azides: A broader class of compounds that includes 1-Acetylpyrrole-3-carbonyl Azide and other structurally related azides.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and applications compared to other azides. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and related fields .
Propriétés
Formule moléculaire |
C7H6N4O2 |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
1-acetylpyrrole-3-carbonyl azide |
InChI |
InChI=1S/C7H6N4O2/c1-5(12)11-3-2-6(4-11)7(13)9-10-8/h2-4H,1H3 |
Clé InChI |
HRSSRWKAQTXXHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC(=C1)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




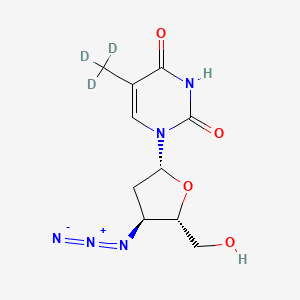
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
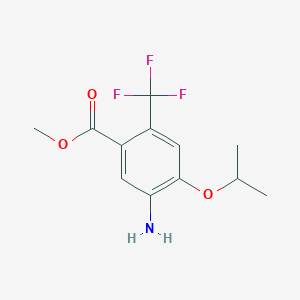
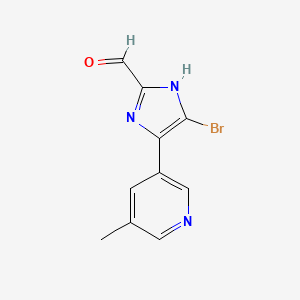
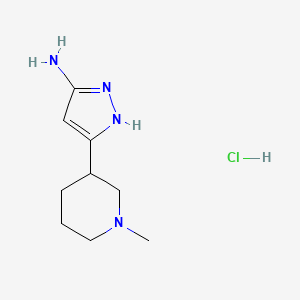
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)

